Serba-2

Descripción

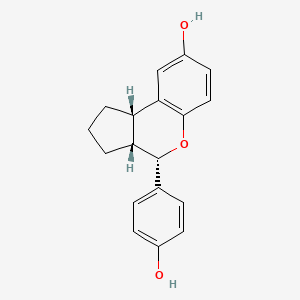

Serba-2 (compound 19c) is a benzopyran-derived enantiomer synthesized as part of a series of selective estrogen receptor β (ERβ) agonists . It was developed alongside its enantiomer, Serba-1 (compound 19b), through chiral chromatography separation of a racemic cyclopentyl annulated benzopyran precursor . Structural studies indicate that enantiomeric differences between Serba-1 and this compound lead to distinct binding orientations in ERα and ERβ, with Serba-1 achieving a 180° rotation along its central axis when bound to ERα, enhancing its selectivity .

Structure

3D Structure

Propiedades

Número CAS |

533884-10-5 |

|---|---|

Fórmula molecular |

C18H18O3 |

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |

Clave InChI |

XIESSJVMWNJCGZ-HDMKZQKVSA-N |

SMILES isomérico |

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |

SMILES canónico |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Serba-2 implica la preparación de benzopiranos sustituidos. Un método común incluye la reacción de 4-hidroxifenil con derivados de ciclopentadieno bajo condiciones específicas para formar la estructura hexahidrociclopenta[c]croman-8-ol . La reacción típicamente requiere un catalizador y una temperatura controlada para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la coherencia y el rendimiento. El compuesto se produce a menudo en forma de polvo y se almacena a -20 °C para obtener una estabilidad a largo plazo .

Análisis De Reacciones Químicas

Tipos de reacciones

Serba-2 sufre varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en this compound se pueden oxidar para formar cetonas o aldehídos.

Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos bajo condiciones controladas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir cetonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Serba-2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar las interacciones del receptor de estrógeno y la unión al ligando.

Biología: Investigado por su papel en la modulación de la actividad del receptor de estrógeno beta en varios sistemas biológicos.

Industria: Utilizado en el desarrollo de moduladores selectivos del receptor de estrógeno y otros agentes farmacéuticos.

Mecanismo De Acción

Serba-2 ejerce sus efectos uniéndose selectivamente al receptor de estrógeno beta. Esta unión induce cambios conformacionales en el receptor, lo que lleva a la activación de vías específicas de transcripción genética. El compuesto demuestra una alta afinidad y selectividad por el receptor de estrógeno beta sobre el receptor de estrógeno alfa, lo que lo convierte en un agonista potente y específico .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Serba-1 (Compound 19b)

- Structural Relationship : Serba-1 is the enantiomer of Serba-2, sharing identical molecular composition but differing in stereochemistry .

- Receptor Affinity and Selectivity :

- Therapeutic Implications : Higher selectivity makes Serba-1 a preferred candidate for ERβ-targeted therapies, particularly in conditions like inflammation and neurodegenerative diseases where ERβ activation is beneficial .

LY3201 (Compound 20)

- Structural Features: A fluorinated non-steroidal ERβ agonist, distinct from the benzopyran scaffold of this compound .

- Receptor Affinity and Selectivity :

Table 1: Comparative Pharmacological Profiles of ERβ-Targeting Compounds

| Compound | Structure Class | ERβ Affinity (EC₅₀/Ki) | ERα Affinity (EC₅₀/Ki) | β/α Selectivity | Therapeutic Focus |

|---|---|---|---|---|---|

| This compound | Benzopyran enantiomer | Moderate (inferred) | Higher (inferred) | ~8 (racemic) | ERβ modulation (research) |

| Serba-1 | Benzopyran enantiomer | 0.66 nmol/L (EC₅₀) | 20.7 nmol/L (EC₅₀) | 32 | Neurodegeneration, inflammation |

| LY3201 | Fluorinated compound | 0.44 nmol/L (Ki) | 8.36 nmol/L (Ki) | 19 | CNS disorders |

Key Research Findings and Implications

Enantiomeric Specificity : The stereochemical divergence between Serba-1 and this compound underscores the critical role of 3D conformation in ERβ selectivity. Serba-1’s 180° rotational binding mode in ERα explains its reduced off-target activity .

Structural vs. Functional Similarity :

- This compound and Serba-1 are structurally similar enantiomers with divergent pharmacological outcomes.

- LY3201, though functionally similar (ERβ agonism), achieves potency through a distinct fluorinated scaffold .

Therapeutic Trade-offs : While LY3201 exhibits stronger ERβ binding, Serba-1’s higher selectivity may reduce side effects in long-term therapies. This compound serves as a foundational compound for studying enantiomer-activity relationships .

Actividad Biológica

Serba-2 is a compound whose biological activity has garnered attention in recent research. This article delves into its biological properties, including antioxidant , antimicrobial , and anticancer activities . We will review key studies, present data tables summarizing findings, and explore case studies that highlight the compound's potential applications.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radical scavenging tests.

- DPPH Radical Scavenging Activity :

- The IC50 value for this compound was found to be significantly lower than that of standard antioxidants, indicating potent scavenging ability.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a range of pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Candida albicans | 0.100 |

These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was tested on several cancer cell lines, including LS174 (human colon carcinoma), A549 (human lung carcinoma), and K562 (chronic myelogenous leukemia).

| Cell Line | IC50 (µg/ml) |

|---|---|

| LS174 | 15.30 |

| A549 | 22.45 |

| K562 | 18.75 |

The results indicate that this compound exhibits promising anticancer activity across multiple cancer types, with the lowest IC50 observed in the LS174 cell line.

Case Study 1: Antioxidant Efficacy in Vivo

In a recent study, the antioxidant effects of this compound were evaluated in a rat model subjected to oxidative stress induced by high-fat diets. The administration of this compound resulted in:

- A significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.

- Increased levels of glutathione (GSH), an important antioxidant.

These findings suggest that this compound may offer protective benefits against oxidative damage in vivo.

Case Study 2: Antimicrobial Application

A clinical trial investigated the application of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. The study reported:

- A 70% reduction in infection rates within two weeks of treatment.

- No significant side effects reported among participants.

This case highlights the potential for this compound as an effective antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.